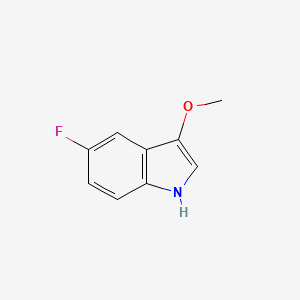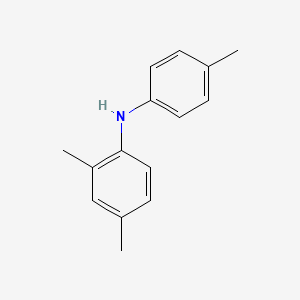
2,4-dimethyl-N-(4-methylphenyl)aniline
Vue d'ensemble
Description
“2,4-dimethyl-N-(4-methylphenyl)aniline” is an organic compound . It is also known as N,N-Dimethyl-4-([(4-methylphenyl)amino]methyl)aniline . The molecular formula is C15H17N and the molecular weight is 211.307 g/mol .
Molecular Structure Analysis
The molecular structure of “2,4-dimethyl-N-(4-methylphenyl)aniline” can be represented by the SMILES string:CC1=CC=C(NC2=CC=C(C)C=C2C)C=C1 . This indicates that the compound contains a dimethylamino group attached to a phenyl group .
Applications De Recherche Scientifique
Intramolecular Charge Transfer and Photothermal Conversion
2,4,4’-Trimethyldiphenylamine: has been studied for its role in donor engineering, which is crucial for tuning intramolecular charge transfer (ICT) interactions in donor–acceptor (D–A) molecules. This optimization can significantly affect the performance of these molecules in various applications. For instance, different quantities of diphenylamine units incorporated into radicals can alter the ICT interactions and enhance photothermal conversion performance, which is promising for future applications in photothermal therapy .
Environmental Stability and Antioxidant Properties
This compound is utilized for its stability at high temperatures and resistance to biodegradation, making it an ideal antioxidant in rubber, foamed polymers, and high-temperature functional fluids such as lubricants, gear oils, and hydraulic fluids. Its low water solubility and vapor pressure are advantageous for environmental stability, which is essential for these applications .
Optoelectronic Applications
Derivatives of 2,4,4’-Trimethyldiphenylamine have been researched for their optoelectronic properties. These compounds, particularly when structured with benzothiadiazole derivatives, show potential in light-emitting conjugated organic materials. Such materials are of special interest due to their applications in organic light-emitting diodes (OLEDs) and other light-based technologies .
Propriétés
IUPAC Name |
2,4-dimethyl-N-(4-methylphenyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N/c1-11-4-7-14(8-5-11)16-15-9-6-12(2)10-13(15)3/h4-10,16H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQZTCAFWPQEQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(C=C(C=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dimethyl-N-(4-methylphenyl)aniline | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-dimethoxyphenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide](/img/structure/B2886824.png)
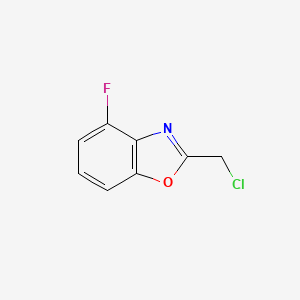
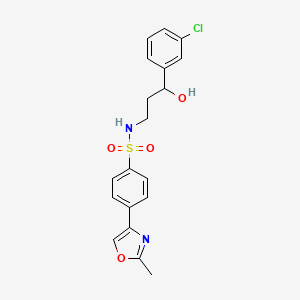
![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide](/img/structure/B2886829.png)
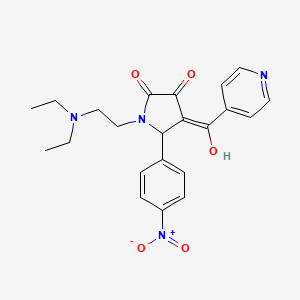
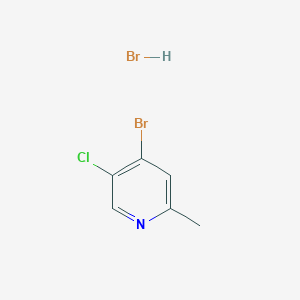
![3-[(2,3-Dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]-4-methylbenzoic acid](/img/structure/B2886835.png)
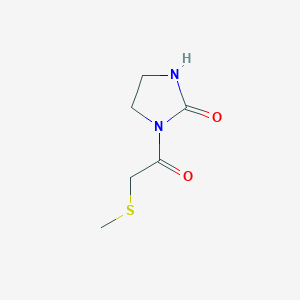
![6-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2886837.png)
![2-(Naphthalen-1-yl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2886838.png)
![9-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2886839.png)
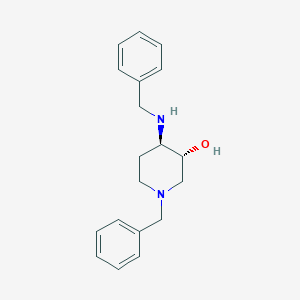
![N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-chlorobenzamide](/img/structure/B2886841.png)
